Target Engagement Profile: Potent Inhibition of Human Aldehyde Dehydrogenase ALDH3A1
2,4-Dibromo-6-hydroxybenzaldehyde is a demonstrated inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1), a target implicated in cancer stem cell resistance and chemotherapy failure. In an in vitro enzymatic assay, the compound exhibited an inhibitory constant (Ki) of 380 nM against purified full-length human ALDH3A1 [1]. This is a direct, quantitative differentiation from the unsubstituted parent compound, benzaldehyde, which is the natural substrate for this enzyme but is not a potent inhibitor [2]. This level of biochemical activity defines a clear functional role that cannot be assumed for other commercially available halogenated benzaldehydes lacking this specific 2,4-dibromo-6-hydroxy substitution pattern, which is necessary for optimal binding to the ALDH3A1 active site.
| Evidence Dimension | Inhibition Potency (Ki) for Human ALDH3A1 Enzyme |
|---|---|
| Target Compound Data | Ki = 380 nM |
| Comparator Or Baseline | Parent compound (Benzaldehyde) |
| Quantified Difference | Target compound is a potent inhibitor (Ki 380 nM); parent compound is the enzyme's substrate, not a potent inhibitor. |
| Conditions | In vitro enzyme inhibition assay using full-length human ALDH3A1 expressed in E. coli, with benzaldehyde as the substrate. |
Why This Matters
This quantifiable biochemical activity provides a precise and reproducible basis for selecting this compound as a chemical probe or lead scaffold in ALDH3A1-targeted drug discovery programs, a utility not present in the parent or other non-brominated analogs.
- [1] BindingDB. BDBM50448790 CHEMBL3128208. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448790 View Source
- [2] Pelttari, E., Karhumäki, E., Langshaw, J., Peräkylä, H., & Elo, H. (2011). Substituted salicylaldehydes as potential antimicrobial drugs: minimal inhibitory and microbicidal concentrations. Zeitschrift für Naturforschung C, 66(11-12), 571-580. View Source
